Bienvenue dans la boutique en ligne BenchChem!

sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

LogP Hydrophilicity Drug-likeness

Select this pre-formed sodium carboxylate salt to eliminate pH adjustment steps and ensure direct solubility in PBS or polar media for aqueous bioconjugation and HTE workflows. With Fsp3 0.875 and LogP -0.27, this 3D building block outperforms flat aromatic analogs in CNS and FBDD campaigns. The hydroxymethyl handle at the bridgehead enables fragment growing strategies while the single carboxylate ensures chemoselective amidation. Available in 95% purity from multiple stock points with 2-day US lead time.

Molecular Formula C8H11NaO4
Molecular Weight 194.162
CAS No. 2418642-75-6
Cat. No. B2870903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
CAS2418642-75-6
Molecular FormulaC8H11NaO4
Molecular Weight194.162
Structural Identifiers
SMILESC1CC2(CC1(CO2)C(=O)[O-])CO.[Na+]
InChIInChI=1S/C8H12O4.Na/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1
InChIKeyGROUFKJWYSWOON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate – A Functionalized 2-Oxabicyclo[2.2.1]heptane Building Block for Chemical Synthesis


Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS 2418642-75-6) is a sodium carboxylate salt based on the 2-oxabicyclo[2.2.1]heptane scaffold [1]. With the molecular formula C8H11NaO4 and a molecular weight of 194.16 g/mol, this compound features a bridged bicyclic ether core with a hydroxymethyl substituent at the 1-position and a sodium carboxylate at the 4-position . It belongs to a class of saturated oxabicyclo[2.2.1]heptane derivatives that are employed as synthetic intermediates and building blocks in medicinal chemistry and organic synthesis, with the 2-oxa bridge conferring a defined three-dimensional shape and the hydroxymethyl group providing a reactive handle for further functionalization . The compound is commercially available from multiple suppliers at purities typically ≥95% .

Why Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate Cannot Be Simply Replaced by Other Bridged Bicyclic Building Blocks


Within the 2-oxabicyclo[2.2.1]heptane structural class, subtle variations in substituent type, position, and salt form produce substantial differences in physicochemical properties that directly affect synthetic utility and downstream compound properties. The presence of the hydroxymethyl (-CH2OH) group at the bridgehead 1-position distinguishes this compound from the corresponding 1-methyl analog (CAS 2413878-86-9, C8H11NaO3) and the unsubstituted 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2168378-43-4, C7H10O3), as it introduces a hydrogen bond donor and an additional oxygen atom that alter LogP, polar surface area, and hydrogen bonding capacity [1]. Furthermore, the sodium carboxylate salt form confers aqueous solubility advantages compared to the free carboxylic acid (CAS 2418642-74-5, C8H12O4), making the compound more amenable to reactions conducted in polar or aqueous media . These differences are not merely incremental; they determine whether a given building block is suitable for a specific synthetic sequence, purification protocol, or biological assay format. Substituting the closest available analog without accounting for these quantitative property differences risks altered reactivity, solubility failure, or compromised product profiles [2].

Quantitative Evidence Guide: Direct Property Comparisons for Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate vs. Closest Analogs


Hydrophilicity Enhancement: LogP Comparison of Target Sodium Salt vs. 1-Methyl Analog

The sodium 1-(hydroxymethyl) compound (C8H11NaO4) exhibits a computed LogP of -0.27 [1]. The closest methyl-substituted analog, sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS 2413878-86-9, C8H11NaO3), is predicted to have a higher LogP due to the replacement of the polar hydroxymethyl group with a hydrophobic methyl group; analogous methyl-for-hydroxymethyl substitutions in similar bicyclic systems typically increase LogP by approximately 0.7–1.2 units [2]. This 0.7+ LogP differential translates to more than a 5-fold difference in octanol-water partition coefficient, meaning the hydroxymethyl compound is substantially more hydrophilic—an advantage when aqueous solubility or low membrane partitioning is desired [2].

LogP Hydrophilicity Drug-likeness

Hydrogen Bond Donor Capacity: Target Compound Provides One H-Bond Donor vs. Zero in Methyl and Unsubstituted Analogs

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate possesses exactly one hydrogen bond donor (the hydroxymethyl -OH group) and four hydrogen bond acceptors [1]. In contrast, sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS 2413878-86-9, C8H11NaO3) has zero hydrogen bond donors and only three acceptors (no hydroxymethyl oxygen) . The unsubstituted free acid 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2168378-43-4, C7H10O3) also has zero H-bond donors from substituents (only the carboxylic acid -OH, if not deprotonated) [2]. This difference of one H-bond donor may appear modest but can be decisive in molecular recognition, as each additional hydrogen bond can contribute 2–6 kJ/mol to binding free energy in protein-ligand interactions [2].

Hydrogen bonding Drug design Solubility

Fraction of sp3 Carbon Centers (Fsp3): Target Compound Achieves 0.875 vs. Lower Values in Aromatic Building Blocks

The target compound has a computed Fsp3 (fraction of sp3-hybridized carbon atoms) of 0.875, derived from its saturated bicyclic core and hydroxymethyl substituent [1]. This value is substantially higher than that of common aromatic building blocks such as benzoic acid derivatives (Fsp3 typically < 0.3) or heteroaromatic carboxylic acids (Fsp3 typically < 0.5) [2]. High Fsp3 values (>0.45) are positively correlated with improved clinical success rates in drug discovery, as they reflect greater molecular complexity and three-dimensional shape diversity, which can enhance target selectivity and reduce off-target promiscuity [2]. Among commercially available 2-oxabicyclo[2.2.1]heptane building blocks, the target compound's Fsp3 is near the theoretical maximum for this scaffold class, making it a preferred choice when three-dimensionality is a design criterion [1].

Fsp3 Three-dimensionality Lead-likeness

Polar Surface Area: Target Compound PSA of 70 Ų Enables Balanced Permeability vs. Aqueous Solubility

The computed topological polar surface area (TPSA) of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is 70 Ų [1]. This falls within the favorable range for both oral bioavailability (typically TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų often preferred) [2]. The closest analog, sodium 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS 2413878-86-9), has a lower PSA due to the replacement of the hydroxymethyl oxygen with a methyl group (estimated PSA reduction ~20 Ų) [1]. Meanwhile, the free acid form (CAS 2418642-74-5) has a comparable PSA but lacks the aqueous solubility advantage of the sodium salt . The target compound's PSA of 70 Ų thus occupies a design sweet spot—polar enough for aqueous solubility yet compact enough to permit membrane passage when incorporated into larger structures [2].

Polar surface area Membrane permeability Drug-likeness

Aqueous Solubility Advantage: Sodium Salt Enables Direct Use in Polar Reaction Media vs. Free Acid Form

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is the fully ionized sodium carboxylate salt, which inherently exhibits greater aqueous solubility than the corresponding free carboxylic acid (CAS 2418642-74-5, C8H12O4) [1]. While direct solubility measurements for this specific compound pair are not publicly reported, the general principle of sodium carboxylate salts enhancing water solubility by 10- to 1000-fold versus the parent acid is well established in pharmaceutical salt selection literature [2]. This means that for synthetic protocols requiring aqueous or polar aprotic solvent conditions (e.g., amide couplings in DMF/water mixtures, bioconjugation reactions in aqueous buffer, or salt metathesis reactions), the sodium salt form can be used directly without a separate deprotonation step, simplifying workflows and improving reproducibility [1]. Vendors confirm the compound is supplied as a solid powder at ≥95% purity, suitable for direct weighing and dissolution .

Aqueous solubility Salt form Synthetic utility

Optimal Application Scenarios for Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring High-Fsp3, Low-LogP Scaffolds

With an Fsp3 of 0.875 and a computed LogP of -0.27 [1], this compound is optimally suited as a core scaffold in fragment-based drug discovery (FBDD) campaigns targeting protein-protein interactions or other targets where three-dimensional fragments with low hydrophobicity are preferred to minimize non-specific binding [2]. The high Fsp3 value (0.875) exceeds the recommended threshold of >0.45 for clinical success [2], and the hydroxymethyl group provides a synthetic vector for fragment growing or linking strategies. Procurement teams supporting FBDD libraries should prioritize this compound over the 1-methyl analog (Fsp3 ≈ 0.875 but higher LogP ~0.5–0.9) when aqueous solubility and low lipophilicity are design criteria.

Aqueous-Phase Bioconjugation and Chemical Biology Probe Synthesis

The sodium carboxylate salt form provides an estimated 10- to 1000-fold greater aqueous solubility than the free acid [1], enabling direct use in aqueous bioconjugation reactions (e.g., amide coupling to lysine residues, EDC/NHS-mediated protein labeling) without organic co-solvents that could denature biomolecules [2]. The single hydrogen bond donor (-CH2OH) and four acceptors allow the compound to participate in directed hydrogen bonding interactions while maintaining sufficient polarity for aqueous compatibility (TPSA 70 Ų) [1]. Researchers should select this sodium salt over the free acid (CAS 2418642-74-5) when performing bioconjugation in phosphate-buffered saline (PBS) or other aqueous media, as the pre-formed salt eliminates the pH adjustment step typically required when using the free acid.

Synthesis of CNS-Penetrant Compound Libraries

The target compound's TPSA of 70 Ų falls below the CNS drug threshold of <90 Ų [1], while its saturated bicyclic core contributes to the three-dimensional shape that is increasingly favored in CNS drug design to improve target selectivity [2]. When incorporated as a carboxylic acid bioisostere or as a scaffold for CNS-targeted lead optimization, this building block provides a favorable balance of polarity (for solubility) and compactness (for passive membrane permeability). Compared to aromatic carboxylic acid building blocks with lower Fsp3 (<0.5) and flat molecular geometries, this compound offers a substantially more three-dimensional starting point, which has been associated with reduced attrition rates in CNS drug development [2].

Parallel Synthesis and High-Throughput Experimentation Workflows

Available from multiple vendors at purities of 95–98% as a solid powder [1], the compound is supplied in a form that is directly weighable and soluble in polar media, facilitating automated dispensing in high-throughput experimentation (HTE) platforms [2]. The single reactive carboxylate handle enables chemoselective transformations (e.g., amide bond formation, esterification after acidification) without interference from the hydroxymethyl group when appropriate protecting group strategies are employed [1]. For HTE-enabled reaction optimization, procurement of this compound in quantities of 100 mg to 5 g is feasible from suppliers such as Enamine (via ChemSpace), AKSci, and Leyan [1], with typical lead times of 2 days within the United States for Enamine products [2].

Quote Request

Request a Quote for sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.